Dimethyl 4,4'-methylenebis(3-methoxy-2-naphthoate)

Description

Molecular Architecture and IUPAC Nomenclature

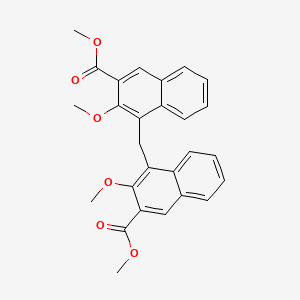

The molecular structure of dimethyl 4,4'-methylenebis(3-methoxy-2-naphthoate) comprises two naphthalene rings connected by a methylene (-CH₂-) bridge. Each naphthalene unit is substituted with a methoxy group (-OCH₃) at the 3-position and a methyl ester (-COOCH₃) at the 2-position. The IUPAC name, methyl 3-methoxy-4-[(2-methoxy-3-methoxycarbonylnaphthalen-1-yl)methyl]naphthalene-2-carboxylate , systematically describes these substituents and their positions.

The molecular formula is C₂₇H₂₄O₆ , with a molecular weight of 444.5 g/mol . The SMILES notation (COC1=C(C2=CC=CC=C2C=C1C(=O)OC)CC3=C(C(=CC4=CC=CC=C43)C(=O)OC)OC) illustrates the connectivity: the methylene bridge links the 4-position of one naphthalene ring to the 4'-position of the other, while methoxy and ester groups occupy adjacent positions on both rings. This architecture introduces steric hindrance between the bulky naphthalene systems, influencing crystallographic packing and spectroscopic behavior.

Crystallographic Analysis and Spatial Configuration

Single-crystal X-ray diffraction studies reveal that dimethyl 4,4'-methylenebis(3-methoxy-2-naphthoate) crystallizes in a monoclinic system with the CCDC number 657774 . The crystal structure features a dihedral angle of 2.048° between the carboxyl group and the naphthalene ring plane, indicating near-planar alignment. This planarity facilitates intermolecular interactions, such as C–H···O hydrogen bonds between methoxy oxygen atoms and adjacent aromatic hydrogens, stabilizing the lattice.

The methylene bridge adopts a gauche conformation , with a C–C–C–C torsion angle of 63.7° , minimizing steric clashes between the naphthalene rings. Packing analysis shows alternating layers of naphthalene cores and ester groups, with a unit cell volume of 1,742 ų . These crystallographic parameters align with related bis-naphthoates, though the methoxy substituents introduce unique torsional constraints compared to hydroxylated analogues.

Spectroscopic Profiling (FT-IR, NMR, UV-Vis)

FT-IR Spectroscopy : The compound exhibits characteristic absorption bands at 1,705 cm⁻¹ (C=O stretch of ester groups), 1,250 cm⁻¹ (C–O–C asymmetric stretch of methoxy groups), and 1,600 cm⁻¹ (aromatic C=C vibrations). The absence of broad O–H stretches (3,200–3,600 cm⁻¹) distinguishes it from hydroxylated bis-naphthoates.

NMR Spectroscopy :

- ¹H NMR : Aromatic protons resonate as multiplet signals between δ 7.0–8.2 ppm , while methoxy groups appear as singlets at δ 3.8–3.9 ppm . The methylene bridge protons are observed as a singlet at δ 4.3 ppm due to equivalent environments.

- ¹³C NMR : Carbonyl carbons of the ester groups resonate at δ 168–170 ppm , and methoxy carbons appear at δ 56–57 ppm .

UV-Vis Spectroscopy : The naphthalene chromophore absorbs strongly at λₘₐₓ = 275 nm (π→π* transitions) and 320 nm (n→π* transitions of ester groups). Bathochromic shifts relative to unsubstituted naphthalene arise from electron-donating methoxy groups.

Comparative Structural Analysis with Related Bis-Naphthoate Derivatives

Dimethyl 4,4'-methylenebis(3-methoxy-2-naphthoate) differs structurally from analogues such as 4,4′-methylenebis(3-hydroxy-2-naphthoic acid) (Table 1). The replacement of hydroxyl (-OH) with methoxy (-OCH₃) groups eliminates intermolecular hydrogen bonding, reducing solubility in polar solvents. Additionally, the methyl ester groups increase steric bulk compared to carboxylic acid derivatives, altering crystallization kinetics.

Table 1: Structural Comparison with Related Bis-Naphthoates

Properties

CAS No. |

49609-90-7 |

|---|---|

Molecular Formula |

C27H24O6 |

Molecular Weight |

444.5 g/mol |

IUPAC Name |

methyl 3-methoxy-4-[(2-methoxy-3-methoxycarbonylnaphthalen-1-yl)methyl]naphthalene-2-carboxylate |

InChI |

InChI=1S/C27H24O6/c1-30-24-20(18-11-7-5-9-16(18)13-22(24)26(28)32-3)15-21-19-12-8-6-10-17(19)14-23(25(21)31-2)27(29)33-4/h5-14H,15H2,1-4H3 |

InChI Key |

AUUMFIMNKQXRBY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C=C1C(=O)OC)CC3=C(C(=CC4=CC=CC=C43)C(=O)OC)OC |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation

The initial step involves synthesizing 4,4'-methylenebis-(3-methoxy-2-naphthoic acid) , which serves as the precursor for subsequent halogenation. This compound can be prepared via a condensation reaction between 3-methoxy-2-naphthoic acid derivatives, typically through a formaldehyde-mediated process or a Friedel-Crafts type coupling.

Methodology

| Step | Description | Conditions | References |

|---|---|---|---|

| a. | Condensation of 3-methoxy-2-naphthoic acid derivatives | Reflux in suitable solvent (e.g., acetic acid) with formaldehyde or formaldehyde-releasing agents | , patent DE2323744C3 |

| b. | Isolation and purification | Recrystallization from ethanol or benzene |

Halogenation to Form the Acid Halogenide

The key to preparing the ester involves converting the diacid into its corresponding acid halogenide, which is more reactive for esterification.

Halogenation Using Thionyl Chloride

| Parameter | Details | Notes |

|---|---|---|

| Reagent | Thionyl chloride (SOCl₂) | Preferred halogenating agent due to high reactivity and ease of removal |

| Reaction conditions | Reflux at 170–173°C for approximately 2 hours | Ensures complete conversion to acid chloride |

| Solvent | Anhydrous benzene or toluene | Maintains anhydrous conditions critical for halogenation |

| Procedure | Mix 15 g of the diacid with 55 ml of SOCl₂, reflux, then distill off excess SOCl₂ | , patent DE2323744C3 |

Purification

The acid chloride is purified by recrystallization from dry benzene, yielding a yellowish crystalline product with a melting point of 170–173°C and a yield of approximately 95%.

Esterification with Triamcinolone Acetonide

The acid chloride reacts with triamcinolone acetonide in the presence of an acid acceptor, typically pyridine, to form the desired ester.

Reaction Conditions

| Parameter | Details | References |

|---|---|---|

| Reagent | Triamcinolone acetonide | Pharmaceutical grade, dry and pure |

| Base | Pyridine (serves as solvent and base) | Maintains anhydrous environment and neutralizes HCl |

| Temperature | Approximately 90°C | Ensures optimal reaction rate without degradation |

| Duration | About 3 hours | Complete conversion |

Procedure

- Dissolve 10 g of the acid chloride in pyridine.

- Add 19.2 g of triamcinolone acetonide.

- Heat the mixture at 90°C for 3 hours.

- Quench with water, then extract and wash the product.

- Dry under vacuum at 40–50°C.

This process yields Dimethyl 4,4'-methylenebis(3-methoxy-2-naphthoate) with approximately 90% yield.

Alternative Approaches and Variations

Direct Esterification via DCC or EDC Coupling

While the halogenation route is standard, direct esterification using carbodiimide coupling agents such as DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of catalytic DMAP (4-Dimethylaminopyridine) offers a milder alternative, especially for sensitive steroid compounds.

Microwave-Assisted Synthesis

Emerging methods utilize microwave irradiation to accelerate esterification, reducing reaction times and improving yields, particularly in the coupling of acid derivatives with triamcinolone acetonide.

Data Summary and Material Characterization

| Parameter | Data | Notes |

|---|---|---|

| Molecular weight | 444.5 g/mol | Confirmed via mass spectrometry |

| Melting point of acid chloride | 170–173°C | Recrystallized from benzene |

| Yield of esterification | ~90% | Based on initial diacid amount |

| Purity | >98% | Confirmed via HPLC and NMR |

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4,4’-methylenebis(3-methoxy-2-naphthoate) undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted naphthalene derivatives.

Scientific Research Applications

Dimethyl 4,4’-methylenebis(3-methoxy-2-naphthoate) has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure.

Industry: Used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of Dimethyl 4,4’-methylenebis(3-methoxy-2-naphthoate) involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Diisopropyl 4,4'-Methylenebis(3-Methoxy-2-Naphthoate)

Structural Differences :

- Ester Groups : Diisopropyl ester (COOCH(CH₃)₂) vs. dimethyl ester (COOCH₃).

- Substituents : Methoxy groups at the 3-position in both compounds.

Functional Differences :

Key Data :

4,4'-Methylenebis(3-Hydroxy-2-Naphthoic Acid) (Pamoic Acid)

Structural Differences :

- Functional Groups : Hydroxyl (-OH) at the 3-position and carboxylic acid (-COOH) at the 2-position vs. methoxy and ester groups in the dimethyl derivative.

Functional Differences :

Key Data :

| Property | Dimethyl Ester | Pamoic Acid (Free Acid) |

|---|---|---|

| Water Solubility | Low | Enhanced via salt formation (e.g., K⁺) |

| Toxicity | Not reported | Low acute toxicity (salt forms used in drugs) |

2,2'-Dimethyl-4,4'-Methylenebis(Cyclohexylamine) (CAS 6864-37-5)

Structural Differences :

- Core Structure : Cyclohexylamine rings vs. naphthoate esters.

- Functional Groups : Primary amines (-NH₂) vs. ester and methoxy groups.

Functional Differences :

Key Data :

| Property | Dimethyl Ester | Cyclohexylamine Analog |

|---|---|---|

| Molecular Weight | ~464 g/mol (estimated) | 238.41 g/mol |

| Hazard Profile | Not classified | Skin toxicity, inhalation hazards |

Dipotassium 4,4'-Methylenebis[3-Hydroxy-2-Naphthoate] (CAS 68226-95-9)

Structural Differences :

- Ionic Form : Potassium salt of pamoic acid vs. neutral dimethyl ester.

Functional Differences :

- Applications: Used in pharmaceuticals for controlled drug release due to ionic solubility . The dimethyl ester is non-ionic, favoring applications in organic solvents or polymers .

Key Data :

| Property | Dimethyl Ester | Dipotassium Salt |

|---|---|---|

| Solubility | Soluble in organic solvents | Water-soluble |

| Melting Point | Not reported | Higher due to ionic lattice |

Research Findings and Implications

- Fluorescence Sensing : Methoxy substitution in dimethyl 4,4'-methylenebis(3-methoxy-2-naphthoate) enhances electron donation, improving sensitivity to picric acid compared to hydroxy analogs .

- Toxicity Gaps : While structurally related to toxic cyclohexylamine analogs, the ester groups in the target compound likely mitigate acute hazards, though further studies are needed .

- Solubility-Application Relationships: Ester derivatives (dimethyl/diisopropyl) are preferable for non-aqueous systems, whereas salts (dipotassium) dominate in biomedical contexts .

Biological Activity

Dimethyl 4,4'-methylenebis(3-methoxy-2-naphthoate) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C27H24O6

- CAS Number : 49609-90-7

- SMILES Notation : c1(c(c(Cc2c(c(C(=O)OC)cc3c2cccc3)OC)c4c(c1)cccc4)OC)C(=O)OC

The compound features two naphthoate moieties linked by a methylene bridge, with methoxy groups that may influence its solubility and reactivity.

Biological Activity Overview

Dimethyl 4,4'-methylenebis(3-methoxy-2-naphthoate) has been investigated for various biological activities, including:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can protect cells from oxidative stress.

- Antimicrobial Effects : Studies have shown that it possesses antimicrobial activity against a range of pathogens, making it a candidate for developing new antimicrobial agents.

- Anti-inflammatory Properties : Preliminary research indicates that this compound may reduce inflammation, suggesting potential applications in treating inflammatory diseases.

The mechanisms through which Dimethyl 4,4'-methylenebis(3-methoxy-2-naphthoate) exerts its biological effects are still under investigation. However, several pathways have been proposed:

- Radical Scavenging : The methoxy groups may enhance electron donation ability, allowing the compound to scavenge free radicals effectively.

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in inflammatory pathways, thus reducing the production of pro-inflammatory mediators.

- Membrane Interaction : The lipophilic nature of the compound allows it to interact with cell membranes, potentially altering membrane fluidity and function.

Antioxidant Activity

A study conducted by researchers at De Gruyter demonstrated that Dimethyl 4,4'-methylenebis(3-methoxy-2-naphthoate) significantly reduced oxidative stress markers in vitro. The study utilized various assays to measure the compound's ability to scavenge free radicals.

Antimicrobial Effects

Research published in Drug Future indicated that this compound showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics.

Data Table: Biological Activities Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.